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Abstract

Isoquinoline-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of
organic synthesis and medicinal chemistry. As a derivative of isoquinoline, a structural motif
present in numerous alkaloids and pharmacologically active compounds, it serves as a
versatile precursor for the development of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the physical and chemical
properties of Isoquinoline-6-carbaldehyde, detailed experimental protocols for its synthesis,
and an exploration of its significance in drug discovery, particularly focusing on the broader
context of isoquinoline derivatives' biological activities.

Core Physical and Chemical Properties

Isoquinoline-6-carbaldehyde is a solid at room temperature, typically appearing as an off-
white to pale yellow crystalline powder.[1] It possesses a characteristic aromatic odor. Due to
the presence of the aldehyde group and the nitrogen atom in the isoquinoline ring, the
molecule exhibits a neutral to slightly acidic nature. For optimal stability, it should be stored in a
cool, dry place, away from light, moisture, and sources of ignition.[2] The compound has a shelf
life of up to two years under recommended storage conditions. It is important to handle this
compound with care as it is potentially toxic if ingested or inhaled.[2]
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A summary of its key physical and chemical properties is presented in Table 1.

Property Value Reference(s)
Molecular Formula C10H7NO [1]
Molecular Weight 157.17 g/mol [1]
CAS Number 173089-81-1 [3]

Off-white to pale yellow
Appearance _ _ [1]
crystalline solid

Melting Point 73-75°C [1]
Boiling Point Data not available
Density ~1.202 g/cm3

Soluble in organic solvents
- such as ethanol and
Solubility L ) [2]
chloroform; Slightly soluble in

water.

Purity > 95% (NMR) 3]

Chemical Reactivity and Synthesis

The chemical reactivity of Isoquinoline-6-carbaldehyde is primarily dictated by the aldehyde
functional group and the isoquinoline core. The aldehyde group is susceptible to nucleophilic
attack and can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an
alcohol, and condensation with amines to form imines. The isoquinoline ring system, being
electron-deficient, can participate in various substitution reactions.

Synthesis Protocol: From 6-Bromoisoquinoline

A common and effective method for the synthesis of Isoquinoline-6-carbaldehyde is the
palladium-catalyzed carbonylation of 6-bromoisoquinoline, followed by reduction of the
resulting ester and subsequent oxidation to the aldehyde. A detailed multi-step protocol
adapted from a patented procedure is outlined below.[4]
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Step 1: Synthesis of Methyl Isoquinoline-6-carboxylate

In a reaction vessel, dissolve 6-bromoisoquinoline (1 equivalent) and sodium acetate (1.3
equivalents) in a 1:1 mixture of dimethylformamide (DMF) and methanol (MeOH).

Add palladium(ll) acetate (Pd(OAc)z2) and triphenylphosphine (PPhs) as catalysts.
Pressurize the vessel with carbon monoxide (CO) to 3 bar.
Heat the reaction mixture to 95-105 °C and stir for 15 hours.

After completion, cool the mixture, filter through celite, and concentrate under reduced
pressure.

The crude product is then purified by silica gel column chromatography.

Step 2: Reduction to (Isoquinolin-6-yl)methanol

Dissolve the methyl isoquinoline-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran
(THF).

Cool the solution to -5 to 0 °C.

Slowly add a solution of lithium aluminium hydride (LiAIH4) (1.2 equivalents) in anhydrous
THF while maintaining the temperature.

After the reaction is complete (monitored by TLC), quench the reaction by sequential addition
of water and a sodium hydroxide solution.

Filter the mixture and concentrate the filtrate. The crude product is purified by silica gel
column chromatography.

Step 3: Oxidation to Isoquinoline-6-carbaldehyde

Dissolve (isoquinolin-6-yl)methanol (1 equivalent) and manganese dioxide (MnO2) (1.5
equivalents) in THF.

Stir the mixture at 50-55 °C for 6—8 hours.
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e Upon completion, cool the mixture and filter through celite to remove the solid.

» Concentrate the filtrate and purify the resulting crude product by silica gel column
chromatography to yield Isoquinoline-6-carbaldehyde.[4]

Step 1: Carbonylation
CO, MeOH, Pd(OAc)z, PPhs

6-Bromoisoquinoline

Methyl Isoquinoline-6-carboxylate

Step|2: Reduction

1. LiAlH4, THF A
2. Quench (Isoquinolin-6-yl)methanol
50-55°C

Step 3: Oxidation

@ Isoquinoline-6-carbaldehyde

Click to download full resolution via product page
Synthesis workflow for Isoquinoline-6-carbaldehyde.

Spectroscopic Data

The structural elucidation of Isoquinoline-6-carbaldehyde is confirmed through various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide characteristic signals for the aldehyde proton and the
carbons of the isoquinoline ring system.
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1H NMR (400 MHz, CDCls):

0 10.37 (s, 1H): Aldehyde proton (-CHO)

0 9.31 (s, 1H): Proton at C1

0 8.96 (d, J = 6.0 Hz, 1H): Aromatic proton

0 8.69 (d, J = 6.0 Hz, 1H): Aromatic proton

0 8.20 (t, J = 8.2 Hz, 2H): Aromatic protons

0 7.75 (dd, J = 8.0, 7.3 Hz, 1H): Aromatic proton[1]
13C NMR (101 MHz, CDCIs):
e 0192.7: Carbonyl carbon (C=0)

e 0153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9: Aromatic carbons[1]

Mass Spectrometry (MS)

Low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) shows a
protonated molecular ion peak.

e LRMS (ESI): m/z calculated for C10H7NO [M+H]*, 158.1; found, 158.0.[1]

Infrared (IR) Spectroscopy

While a specific experimental spectrum for Isoquinoline-6-carbaldehyde is not readily
available, the expected characteristic absorption bands would include:

e ~1700 cm~1: A strong C=0 stretching vibration from the aldehyde group.
e ~2850-2750 cm~1: C-H stretching of the aldehyde proton.
e ~3100-3000 cm~1: Aromatic C-H stretching vibrations.

e ~1600-1450 cm~1: C=C and C=N stretching vibrations of the isoquinoline ring.
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Role in Drug Discovery and Biological Activity

The isoquinoline scaffold is a "privileged structure” in medicinal chemistry, forming the core of
many biologically active compounds.[5] Derivatives of isoquinoline exhibit a wide range of
pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral
effects.[5][6]

While specific studies on the biological activity of Isoquinoline-6-carbaldehyde are limited, its
role as a key intermediate allows for the synthesis of a diverse library of compounds for drug
screening. Isoquinoline derivatives have been shown to exert their effects through various
mechanisms, including the modulation of critical signaling pathways.

One such pathway is the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells)
signaling pathway, which plays a crucial role in inflammation and cancer.[7] Some isoquinoline
derivatives have demonstrated the ability to inhibit this pathway, thereby reducing the
expression of pro-inflammatory mediators.[7]
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Generalized NF-«kB Inhibitory Pathway of Isoquinoline Derivatives
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Generalized inhibitory action of isoquinoline derivatives on the NF-kB pathway.

The anticancer effects of isoquinoline alkaloids are also well-documented, with mechanisms

including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] By
serving as a starting material, Isoquinoline-6-carbaldehyde is instrumental in the synthesis of

novel compounds that can be evaluated for their potential to modulate these and other cellular
pathways implicated in disease.

Conclusion
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Isoquinoline-6-carbaldehyde is a compound of significant interest to the scientific community,
particularly those involved in synthetic organic chemistry and drug development. Its well-
defined physical and chemical properties, coupled with established synthetic routes, make it a
valuable and accessible building block. The versatile reactivity of its aldehyde group and
isoquinoline core allows for the creation of diverse molecular architectures. Further
investigation into the direct biological activities of Isoquinoline-6-carbaldehyde and its
immediate derivatives could unveil novel therapeutic leads, building upon the rich
pharmacological history of the isoquinoline scaffold. This guide serves as a foundational
resource to facilitate and inspire such future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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